5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
CAS No.: 1171462-90-0
Cat. No.: VC2304609
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol
* For research use only. Not for human or veterinary use.
![5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid - 1171462-90-0](/images/structure/VC2304609.png)
Specification
CAS No. | 1171462-90-0 |
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Molecular Formula | C12H14N2O3 |
Molecular Weight | 234.25 g/mol |
IUPAC Name | 5-[(3,4,5-trimethylpyrazol-1-yl)methyl]furan-2-carboxylic acid |
Standard InChI | InChI=1S/C12H14N2O3/c1-7-8(2)13-14(9(7)3)6-10-4-5-11(17-10)12(15)16/h4-5H,6H2,1-3H3,(H,15,16) |
Standard InChI Key | RFVDUUFUZZHIBX-UHFFFAOYSA-N |
SMILES | CC1=C(N(N=C1C)CC2=CC=C(O2)C(=O)O)C |
Canonical SMILES | CC1=C(N(N=C1C)CC2=CC=C(O2)C(=O)O)C |
Introduction
Structural Information and Chemical Properties
Molecular Composition and Structural Features
5-[(3,4,5-Trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid consists of two primary structural components: a 3,4,5-trimethyl-1H-pyrazole unit and a 2-furoic acid unit, connected by a methylene bridge. The compound incorporates a five-membered pyrazole ring with three methyl substituents at positions 3, 4, and 5, linked through the nitrogen at position 1 to the methylene bridge. This methylene group connects to position 5 of the furan ring, while the carboxylic acid group is located at position 2 of the furan ring .
The molecular structure can be divided into three distinct portions:
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The 3,4,5-trimethyl-1H-pyrazole group (a five-membered heterocyclic ring with three nitrogen atoms)
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The methylene (-CH₂-) linker
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The 2-furoic acid group (a five-membered oxygen-containing heterocyclic ring with a carboxylic acid substituent)
Physicochemical Properties
Based on structural analysis and comparison with similar compounds, the following physicochemical properties can be estimated for 5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid:
The presence of the carboxylic acid group imparts acidic characteristics to the compound, while the pyrazole ring contributes to its basic properties, resulting in an amphoteric substance. The three methyl groups on the pyrazole increase lipophilicity compared to unsubstituted analogs .
Synthesis and Preparation Methods
Specific Synthetic Methods
By analogy with related pyrazole-furan hybrid compounds, the synthesis may follow reaction schemes similar to those described for other pyrazole-containing heterocycles . For example:
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Reaction of 3,4,5-trimethyl-1H-pyrazole with 5-(bromomethyl)-2-furoic acid or its ester in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF)
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Subsequent hydrolysis of the ester if the esterified form of the furoic acid was used in the coupling step
The preparation of the 3,4,5-trimethyl-1H-pyrazole precursor typically involves:
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Condensation of hydrazine with an appropriate 1,3-diketone
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Methylation reactions to introduce the methyl substituents at desired positions
The 3,4,5-trimethyl-1H-pyrazole component has a molecular formula of C₆H₁₀N₂, a molecular weight of 110.157 g/mol, and specific physical properties including a boiling point of 240.5±9.0°C at 760 mmHg and a flash point of 107.2±11.7°C .
Structural Analogues and Related Compounds
Comparison with Structural Analogues
Several structural analogues of 5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid have been reported in the literature and chemical databases. Comparing these analogues provides insights into the structure-property relationships and potential applications of the target compound.
These structural analogues demonstrate how modifications to the pyrazole ring substituents or the linking group can alter the physicochemical properties of the resulting compounds. For instance, the presence of electron-withdrawing groups (like bromo or nitro) versus electron-donating groups (like methyl) affects the electronic distribution and reactivity of the heterocyclic system .
Structural Relationship with Bioactive Compounds
The structural elements in 5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid are found in various bioactive molecules. The pyrazole moiety is a privileged structure in medicinal chemistry, while furoic acid derivatives have shown diverse biological activities .
Compounds containing similar structural features have demonstrated:
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Anti-inflammatory properties
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Antimicrobial activities
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Potential as enzyme inhibitors
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Applications as synthetic intermediates for more complex bioactive molecules
Spectroscopic Characteristics and Analytical Methods
Spectroscopic Properties
The spectroscopic properties of 5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid can be predicted based on its structural features and by analogy with related compounds:
NMR Spectroscopy:
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¹H NMR would show signals for the three methyl groups on the pyrazole ring (approximately 2.0-2.5 ppm)
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The methylene bridge protons would appear as a singlet (around 5.0-5.5 ppm)
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The furan ring protons would show as doublets (approximately 6.5-7.5 ppm)
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The carboxylic acid proton would appear as a broad signal (around 10-13 ppm)
IR Spectroscopy:
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Strong carbonyl absorption (approximately 1700-1725 cm⁻¹)
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O-H stretching of the carboxylic acid (broad, 2500-3300 cm⁻¹)
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C=N and C=C stretching of the heterocyclic rings (1400-1600 cm⁻¹)
Mass Spectrometry:
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Molecular ion peak at m/z 234 [M]⁺
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Fragmentation patterns would likely involve loss of the carboxyl group and cleavage at the methylene bridge
Analytical Methods for Identification and Quantification
Various analytical techniques can be employed for the identification and quantification of 5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid:
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High-Performance Liquid Chromatography (HPLC) with UV detection
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Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization
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Liquid Chromatography-Mass Spectrometry (LC-MS)
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
These methods would enable the characterization of the compound based on its unique structural features and physicochemical properties.
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